molecular formula C8H7NO4 B7843342 2-(4-nitrophenoxy)acetaldehyde

2-(4-nitrophenoxy)acetaldehyde

Cat. No.: B7843342
M. Wt: 181.15 g/mol
InChI Key: CLHVOIIABJOYKN-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)acetaldehyde is an organic compound characterized by the presence of a nitrophenyl group attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-nitrophenoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenol with chloroacetaldehyde under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-nitrophenol in a suitable solvent such as ethanol.
  • Add chloroacetaldehyde to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product through filtration and purification techniques such as recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-nitrophenoxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-Nitrophenoxyacetic acid.

    Reduction: (4-Aminophenoxy)acetaldehyde.

    Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(4-nitrophenoxy)acetaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)acetaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    (4-Nitrophenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    (4-Aminophenoxy)acetaldehyde: Similar structure but with an amino group instead of a nitro group.

    (4-Nitrophenoxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness: 2-(4-nitrophenoxy)acetaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.

Properties

IUPAC Name

2-(4-nitrophenoxy)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHVOIIABJOYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-nitrophenoxy)acetaldehyde
Reactant of Route 2
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2-(4-nitrophenoxy)acetaldehyde
Reactant of Route 3
2-(4-nitrophenoxy)acetaldehyde
Reactant of Route 4
2-(4-nitrophenoxy)acetaldehyde
Reactant of Route 5
2-(4-nitrophenoxy)acetaldehyde
Reactant of Route 6
2-(4-nitrophenoxy)acetaldehyde

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